![molecular formula C22H22N2O4S B3015722 Ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-69-2](/img/structure/B3015722.png)
Ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, also known as EPPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPIC is a benzothiazole derivative that exhibits interesting properties such as anti-inflammatory, antioxidant, and antimicrobial activities.
Scientific Research Applications
Synthetic Chemistry and Derivative Formation
Ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a compound that has been studied in the context of synthetic organic chemistry. It is primarily involved in the synthesis of various heterocyclic compounds. For instance, Dawood, Ragab, and Ali (2016) demonstrated the preparation of thiourea derivatives and their transformation into 5-(benzothiazol-2-ylimino)-1,3,4-thiadiazole derivatives (Dawood, Ragab, & Ali, 2016). Similarly, Goryaeva et al. (2015) explored reactions with tetrazol-5-amine, leading to the formation of various carboxylates capable of undergoing nucleophilic substitution (Goryaeva et al., 2015).
Pharmacological and Biological Applications
In the field of pharmacology and biology, benzothiazole derivatives, including the compound , have been investigated for their potential therapeutic applications. For example, Mohamed (2014) synthesized ethyl iminothiazolopyridine-4-carboxylate and other derivatives for potential medicinal use (Mohamed, 2014). Moreover, Chavan and Pai (2007) explored benzothiazole-6-carboxylic acid derivatives, which are structurally similar, for their antimicrobial properties (Chavan & Pai, 2007).
Material Science and Corrosion Inhibition
In the realm of material science, benzothiazole derivatives, including the compound , have been studied for their role as corrosion inhibitors. Hu et al. (2016) examined benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions (Hu et al., 2016).
Photochemical and Photophysical Applications
The photophysical properties of benzothiazole derivatives have also been a subject of study. Amati et al. (2010) investigated the photochemical reactions and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates (Amati et al., 2010).
properties
IUPAC Name |
ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-13-24-18-11-10-16(21(26)27-4-2)15-19(18)29-22(24)23-20(25)12-14-28-17-8-6-5-7-9-17/h3,5-11,15H,1,4,12-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQBRSRJPCRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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